REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].CO.[N+]([C:9]1[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][C:10]=1[C:11]#[N:12])([O-])=O>O>[CH3:1][O:2][C:9]1[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][C:10]=1[C:11]#[N:12] |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C#N)C=CC(=C1)C(F)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solids were collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The solids were dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C#N)C=CC(=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |